Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Overview
Description
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is an organic compound with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an ester group at position 5. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(4,6-dichloropyrimidin-5-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4,6-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWGOUAAWDYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709475 | |
Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171096-33-6 | |
Record name | Methyl 4,6-dichloro-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171096-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate in the synthesis of substituted pyrimidinones?
A1: this compound serves as a crucial intermediate in the synthesis of 7-substituted 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-ones []. The compound reacts with specifically substituted benzylamines, leading to the formation of the desired 7-substituted pyrimidinone derivatives. This reaction highlights its utility in introducing diverse substituents at the 7-position of the pyrimidinone scaffold.
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